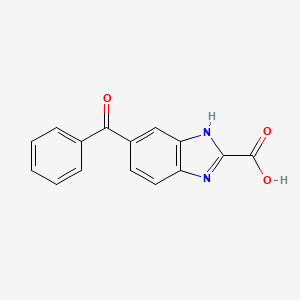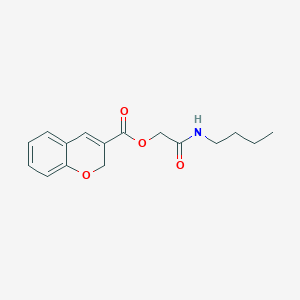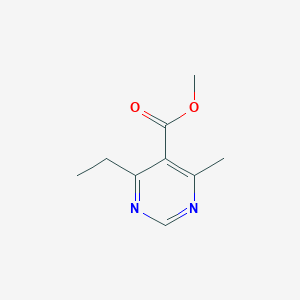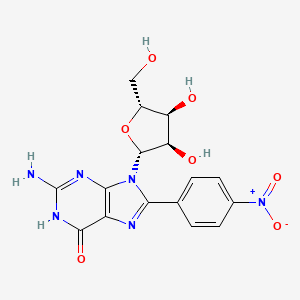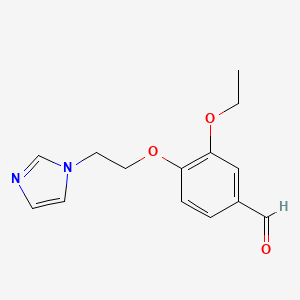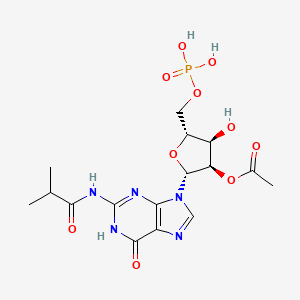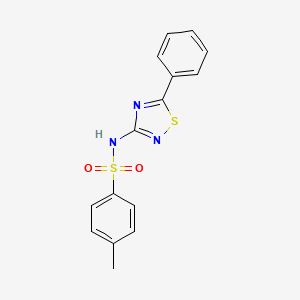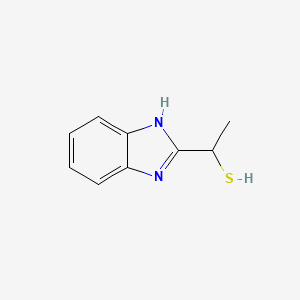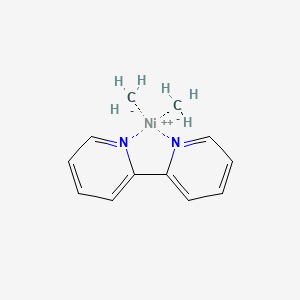
(2,2'-Bipyridine)dimethylnickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2’-Bipyridine)dimethylnickel is a coordination compound where a nickel atom is bonded to two methyl groups and a bidentate ligand, 2,2’-bipyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)dimethylnickel typically involves the reaction of nickel(II) chloride with 2,2’-bipyridine and a methylating agent such as methyl lithium or dimethylzinc. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the nickel center. A common synthetic route is as follows:
- Dissolve nickel(II) chloride in an appropriate solvent such as tetrahydrofuran (THF).
- Add 2,2’-bipyridine to the solution and stir until fully dissolved.
- Slowly add the methylating agent (e.g., methyl lithium) to the reaction mixture while maintaining a low temperature to control the reaction rate.
- Allow the reaction to proceed to completion, typically indicated by a color change.
- Isolate the product by filtration and purify it using recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for (2,2’-Bipyridine)dimethylnickel are not well-documented, the general principles of coordination chemistry and organometallic synthesis apply. Industrial synthesis would likely involve scaling up the laboratory procedures with appropriate modifications for safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(2,2’-Bipyridine)dimethylnickel can undergo various chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states, often resulting in the formation of nickel(III) or nickel(IV) species.
Reduction: The compound can be reduced to form nickel(I) or nickel(0) species, which are often more reactive.
Substitution: Ligand exchange reactions can occur, where the 2,2’-bipyridine or methyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction could produce nickel(I) or nickel(0) species. Substitution reactions can result in a variety of nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,2’-Bipyridine)dimethylnickel is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its ability to stabilize different oxidation states of nickel makes it a versatile catalyst.
Biology
While direct biological applications of (2,2’-Bipyridine)dimethylnickel are limited, its derivatives and related compounds are studied for their potential in medicinal chemistry, particularly in the development of metal-based drugs.
Medicine
Research into nickel-based compounds, including (2,2’-Bipyridine)dimethylnickel, explores their potential as anticancer agents and antimicrobial agents. The coordination chemistry of nickel allows for the design of compounds that can interact with biological molecules in specific ways.
Industry
In industry, (2,2’-Bipyridine)dimethylnickel is used in the development of advanced materials, including conductive polymers and nanomaterials. Its catalytic properties are also exploited in various industrial processes.
Mecanismo De Acción
The mechanism by which (2,2’-Bipyridine)dimethylnickel exerts its effects depends on the specific application. In catalysis, the nickel center can facilitate the formation and breaking of chemical bonds through oxidative addition and reductive elimination processes. The 2,2’-bipyridine ligand stabilizes the nickel center and modulates its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(2,2’-Bipyridine)diethylpalladium: Similar in structure but with palladium instead of nickel and ethyl groups instead of methyl groups.
(2,2’-Bipyridine)dimethylplatinum: Platinum analog with similar coordination but different reactivity due to the metal center.
(2,2’-Bipyridine)dimethylcobalt: Cobalt analog with different electronic properties and reactivity.
Uniqueness
(2,2’-Bipyridine)dimethylnickel is unique due to the specific electronic and steric properties imparted by the nickel center and the 2,2’-bipyridine ligand. These properties influence its reactivity and stability, making it suitable for specific catalytic and material science applications that may not be achievable with similar compounds.
Propiedades
Fórmula molecular |
C12H14N2Ni |
|---|---|
Peso molecular |
244.95 g/mol |
Nombre IUPAC |
carbanide;nickel(2+);2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.2CH3.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H3;/q;2*-1;+2 |
Clave InChI |
LUEJPRVWFPNCQR-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].C1=CC=NC(=C1)C2=CC=CC=N2.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


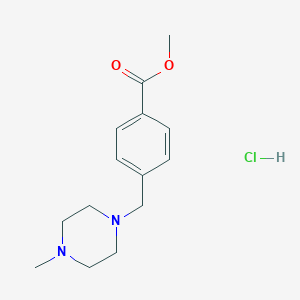
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12930973.png)
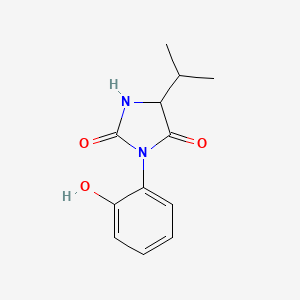

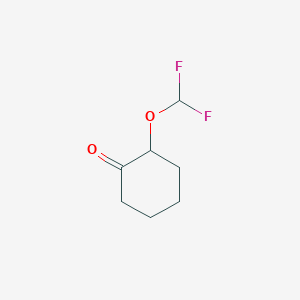
![1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone](/img/structure/B12931014.png)
